molecular formula C6H5NO3S B1382505 4-Carbamoylthiophene-3-carboxylic acid CAS No. 1803598-70-0

4-Carbamoylthiophene-3-carboxylic acid

Cat. No.: B1382505
CAS No.: 1803598-70-0
M. Wt: 171.18 g/mol
InChI Key: GOZSGCUHAMHUOS-UHFFFAOYSA-N
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Description

4-Carbamoylthiophene-3-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of both a carbamoyl group (-CONH2) and a carboxylic acid group (-COOH) attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-carbamoylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur, can be used to synthesize thiophene derivatives . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

4-Carbamoylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-carbamoylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of both carbamoyl and carboxylic acid groups allows for multiple modes of interaction, including hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamoylthiophene-3-carboxylic acid is unique due to the presence of both a carbamoyl and a carboxylic acid group on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group.

Properties

IUPAC Name

4-carbamoylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZSGCUHAMHUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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